4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZNTVJTYJRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-27-0 | |
| Record name | 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Antibacterial Applications
One of the primary applications of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is its antibacterial activity. Research has shown that thiazole derivatives exhibit potent antibacterial properties against various bacterial strains.
Case Study: Antibacterial Activity
A study published in RSC Advances investigated the antibacterial activity of thiazole derivatives, including those with 4-tert-butyl substitutions. The findings indicated that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for some derivatives .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| 5a | 3.9 | 10.5 | Staphylococcus aureus |
| 5b | 7.5 | 8 | Bacillus subtilis |
| 5c | 7 | 6 | Escherichia coli |
The study highlighted that the compound's effectiveness varied with bacterial type, suggesting a selective mechanism of action that warrants further exploration.
Therapeutic Applications
Beyond its antibacterial properties, thiazole derivatives are being explored for their potential in treating various diseases, including cancer and viral infections.
Case Study: Antiviral and Anticancer Activity
Thiazoles have been identified as promising candidates in antiviral drug development. Research indicates that certain thiazole derivatives can inhibit viral replication and exhibit cytotoxic effects on cancer cells . For example, a derivative similar to 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide was shown to inhibit the growth of specific cancer cell lines by inducing apoptosis.
Table 2: Antiviral and Anticancer Effects of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | HeLa | 15 | Induction of apoptosis |
| Thiazole Derivative B | MCF-7 | 20 | Inhibition of viral replication |
Enzyme Inhibition Example
Thiazole compounds have been suggested to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and proliferation .
Conclusion and Future Directions
The applications of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide extend beyond mere antibacterial activity; they encompass potential therapeutic roles in antiviral treatments and cancer therapies. Ongoing research is essential to elucidate the full spectrum of biological activities associated with this compound and to optimize its efficacy through structural modifications.
Future studies should focus on:
- Expanding the range of bacterial strains tested.
- Exploring combination therapies involving thiazole derivatives.
- Investigating the pharmacokinetics and toxicity profiles for clinical applications.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights structural and physicochemical differences between 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide and analogous thiazol-2-amine derivatives:
Key Observations :
- Salt Formation : Hydrobromide salts (e.g., target compound, GSK-205) exhibit higher aqueous solubility than neutral analogs, facilitating in vitro assays .
- Steric Hindrance : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted amines (e.g., 4-tert-butyl-1,3-thiazol-2-amine), which may influence receptor binding .
Comparative Insights :
- Anti-Inflammatory Potential: While TH-644 directly targets osteoclastogenesis, the target compound’s tert-butyl and N-methyl groups may favor interactions with hydrophobic pockets in inflammatory enzymes (e.g., COX-2) .
- Ion Channel Specificity : GSK-205’s complex substituents enable selective TRPV4 blockade, whereas simpler analogs like the target compound lack this specificity .
Spectroscopic and Computational Data
Theoretical studies on 4-tert-butyl-1,3-thiazol-2-amine (BTA) reveal:
- Vibrational Modes : BTA exhibits strong IR absorption at 3400 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (C=N thiazole ring), with B3LYP/6-311+G calculations showing <5% deviation from experimental data .
- Thermodynamic Properties : The tert-butyl group increases rotational constants (e.g., 0.15 cm⁻¹ for BTA vs. 0.12 cm⁻¹ for unsubstituted thiazol-2-amine), impacting molecular rigidity .
Biological Activity
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse biological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- IUPAC Name : 4-tert-butyl-N-methyl-1,3-thiazol-2-amine; hydrobromide
- Molecular Weight : 251.19 g/mol
- CAS Number : 1280787-27-0
- InChI Key : KKUZNTVJTYJRSZ-UHFFFAOYSA-N
The biological activity of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function by:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
- Antiproliferative Effects : Studies have shown that it exhibits antiproliferative effects against certain cancer cell lines.
Anticancer Activity
Research indicates that thiazole derivatives, including 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide, possess significant anticancer properties. For example:
- A study by Zhang et al. demonstrated that similar thiazole compounds showed remarkable antiproliferative activity against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide | A549 | TBD |
| Similar Thiazole Derivative | HT29 | 2.01 |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties:
- A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, indicating that structural modifications at the C-2 position of the thiazole ring can enhance antibacterial activity .
Enzyme Inhibition
The compound exhibits potential as an inhibitor of specific enzymes. For instance:
- Inhibitory studies on related thiazole compounds showed significant activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting a role in metabolic regulation .
Comparative Analysis with Related Compounds
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide can be compared with other thiazole derivatives to evaluate its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide | Methoxy group substitution | Enhanced anticancer activity |
| 4-(4-bromophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrobromide | Bromine substitution | Increased antibacterial potency |
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Zhang et al. Study : This research evaluated multiple thiazole derivatives for their antiproliferative effects on various cancer cell lines, establishing a structure–activity relationship that underscores the importance of substituents on the thiazole ring for enhancing biological efficacy .
- Finiuk et al. Study : Focused on N-acylated thiazoles and their selective action against glioblastoma and melanoma cells while exhibiting low toxicity to normal cells .
- Antibacterial Studies : The investigation into the antibacterial effects of thiazoles revealed promising results against Mycobacterium tuberculosis, indicating potential for development as novel anti-tubercular agents .
Preparation Methods
Step 1: Synthesis of 4-tert-butyl-2-aminothiazole
- Starting Material: 4-tert-butyl-2-bromo-thiazole or a suitable halogenated precursor.
- Method: Nucleophilic substitution with ammonia or methylamine to introduce the amino group at the 2-position.
Step 2: N-Methylation of the 2-Amino Thiazole
- Reagents: Methylating agents such as methyl iodide or methyl bromide.
- Conditions: Use of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) to facilitate N-methylation.
- Outcome: Formation of 4-tert-butyl-2-(N-methyl)amino-thiazole.
Step 3: Quaternization to Hydrobromide Salt
- Reagents: Hydrobromic acid (HBr) in an aqueous or alcoholic medium.
- Method: Protonation of the amino group to form the hydrobromide salt.
- Purification: Recrystallization from suitable solvents to obtain pure hydrobromide salt.
Alternative Approaches Based on Literature
Cyclization of Thioamides with Acyl Halides
- Method: Condensation of a suitable acyl halide with a thioamide derivative bearing the tert-butyl group, followed by cyclization to form the thiazole ring.
- Reference: Similar methods are used in the synthesis of various substituted thiazoles, as described in the supplementary materials of related studies, such as the synthesis of thiazolyl derivatives via microwave-assisted cyclization.
Use of Microwave-Assisted Synthesis
- Advantages: Accelerates reaction times and improves yields.
- Application: Microwave irradiation can facilitate cyclization of precursors like N-alkylthioamides with halogenated compounds to generate the thiazole core efficiently.
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Halogenated precursor + ammonia/methylamine | Reflux or microwave | 4-tert-butyl-2-aminothiazole | Variable | Nucleophilic substitution |
| 2 | Methyl halide (e.g., methyl bromide) + base | Room temp to mild heating | 4-tert-butyl-2-(N-methyl)amino-thiazole | Moderate | N-methylation step |
| 3 | Hydrobromic acid | Aqueous or alcoholic | Hydrobromide salt | High | Protonation of amino group |
Research Findings and Literature Support
Microwave-Assisted Synthesis: As per the supplementary material, microwave irradiation significantly reduces reaction times in thiazole synthesis, which can be adapted for methylation and salt formation steps.
Amine Functionalization: The methylation of amino groups on heterocyclic rings is well-documented, with methyl bromide being a common methylating reagent for such transformations.
Salt Formation: Protonation of amines with hydrobromic acid is a standard procedure for preparing hydrobromide salts, ensuring compound stability and solubility.
Q & A
Q. What are the standard synthetic routes for 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves coupling reactions between tert-butyl-substituted thiazole precursors and methylamine derivatives. For example:
- Method A (commonly used for peptidomimetic thiazoles): React a carboxylic acid derivative (e.g., thiazole-4-carboxylic acid) with methylamine in the presence of coupling agents like HATU or EDCI. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) yields the free base, which is treated with HBr to form the hydrobromide salt .
- Optimization: Adjust stoichiometry (1.2–1.5 eq of methylamine), temperature (0–25°C), and reaction time (12–24 hrs). Monitor by TLC or LC-MS. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: Grow single crystals via slow evaporation (solvent: methanol/water). Use SHELXL for refinement (space group P1̄, R1 < 0.05). Hydrogen bonding between the amine and bromide ions stabilizes the lattice .
Q. What safety protocols are critical when handling this compound in hydrobromide salt form?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and goggles. Conduct reactions in fume hoods to avoid inhalation of HBr vapors .
- Waste Management: Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .
Advanced Research Questions
Q. What strategies are effective in elucidating the biological target engagement of this compound in ion channel modulation studies?
Methodological Answer:
- Calcium Imaging: Use FLIPR assays to measure Ca2+ influx in TRPV4-expressing cells (e.g., porcine chondrocytes). The compound (as a TRPV4 antagonist) shows dose-dependent inhibition (EC50 ~2 μM) .
- Electrophysiology: Patch-clamp experiments (voltage: −60 mV, extracellular solution with 2 mM Ca2+) confirm block of ligand-gated currents. Compare with selective blockers like GSK-205 .
Q. How can researchers resolve contradictions in activity data between different assay systems (e.g., cell-free vs. cellular models)?
Methodological Answer:
Q. What computational modeling approaches are suitable for predicting binding interactions with TRPV4 channels?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with TRPV4 homology models (PDB: 5G53). Focus on hydrophobic pockets accommodating the tert-butyl group.
- MD Simulations (GROMACS): Simulate ligand-channel dynamics (100 ns, NPT ensemble) to assess stability of hydrogen bonds between the thiazole amine and Glu682 .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Modification Sites:
- In Vivo Testing: Assess oral bioavailability in rodent models (Cmax, T1/2) after derivatization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
